molecular formula C25H20FNO4 B2662623 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid CAS No. 2354229-71-1

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2662623
CAS No.: 2354229-71-1
M. Wt: 417.436
InChI Key: HDALBKGIWZFVBI-UHFFFAOYSA-N
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Description

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structural components It features a cyclopropane ring, a fluorinated phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Cyclopropanation: The cyclopropane ring is formed via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids or ketones, depending on the specific site of oxidation.

    Reduction: Alcohols or amines, depending on the specific site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further biochemical reactions.

Comparison with Similar Compounds

    1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-chlorophenyl]cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-bromophenyl]cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. This can influence its behavior in biological systems and its utility in synthetic applications.

This comprehensive overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-22-13-15(9-10-21(22)25(11-12-25)23(28)29)27-24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDALBKGIWZFVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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